![molecular formula C17H32ClNO B5065995 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride](/img/structure/B5065995.png)
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride, also known as ADEP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. It is a potent antibiotic that has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics.
作用機序
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death. This mechanism of action is unique and has been found to be effective against a broad range of bacterial strains.
Biochemical and Physiological Effects:
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been found to have minimal toxicity to human cells, making it a promising candidate for further development as an antibiotic. It has also been found to have a low likelihood of inducing resistance in bacteria, which is a significant advantage over traditional antibiotics.
実験室実験の利点と制限
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has several advantages for lab experiments, including its broad-spectrum activity, low likelihood of inducing resistance, and minimal toxicity to human cells. However, it also has some limitations, including its complex synthesis method and the need for further research to determine its optimal dosage and administration.
将来の方向性
There are several future directions for 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride research, including further optimization of the synthesis method, exploration of its potential use as a topical agent, and investigation of its potential use in combination with other antibiotics. Additionally, further research is needed to determine the optimal dosage and administration of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is a promising candidate for further development as an antibiotic due to its unique mechanism of action, broad-spectrum activity, and low likelihood of inducing resistance. While there are still some limitations and areas for further research, the potential benefits of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride make it an exciting area of study in the field of antibiotic research.
合成法
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is synthesized through a multistep process that involves the reaction of adamantane with various reagents to yield the desired product. The synthesis method is complex and requires a high level of skill and expertise. However, the yield of 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride is relatively high, making it a viable option for large-scale production.
科学的研究の応用
2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride has been extensively studied for its potential use as an antibiotic. It has been found to be effective against a broad range of bacterial strains, including those that are resistant to traditional antibiotics. 2-(1-adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride works by activating ClpP, a protein that is essential for bacterial survival. Once activated, ClpP degrades proteins that are critical for bacterial growth and survival, leading to bacterial death.
特性
IUPAC Name |
2-(1-adamantyl)-2-(2,2-dimethylpropylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO.ClH/c1-16(2,3)11-18-15(10-19)17-7-12-4-13(8-17)6-14(5-12)9-17;/h12-15,18-19H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHQPLSGRWTVAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(CO)C12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Adamantyl)-2-[(2,2-dimethylpropyl)amino]ethanol hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

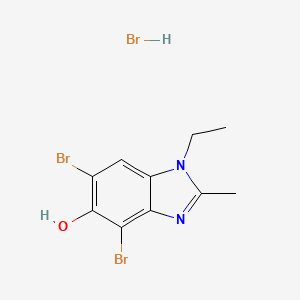
![4-chloro-2-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}phenol](/img/structure/B5065926.png)
![1-allyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5065935.png)
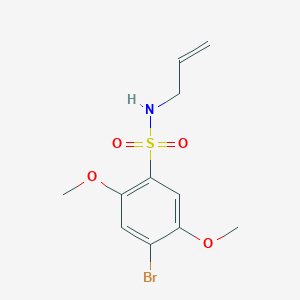
![1-[(4-chlorophenyl)(isobutyrylamino)methyl]-2-naphthyl acetate](/img/structure/B5065950.png)
![8-[4-(4-chlorophenoxy)butoxy]-2-methylquinoline](/img/structure/B5065958.png)

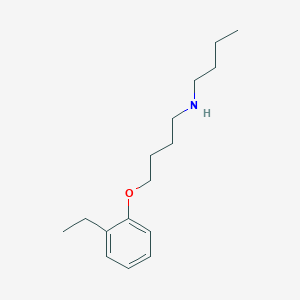
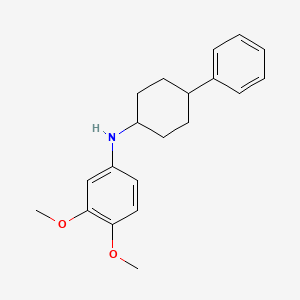
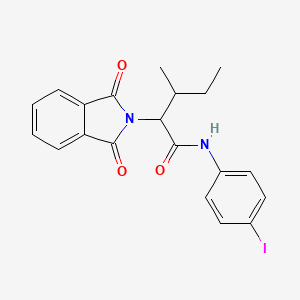
![N-(2,5-dimethoxyphenyl)-4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5066001.png)

![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-(2,4-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066010.png)
